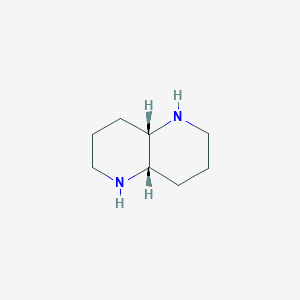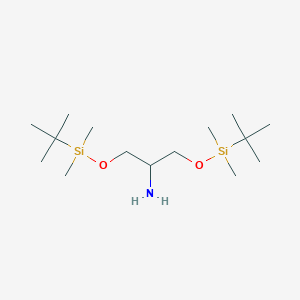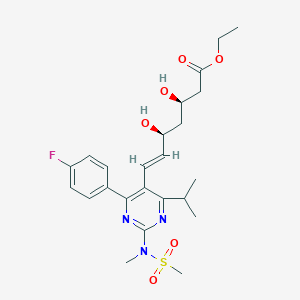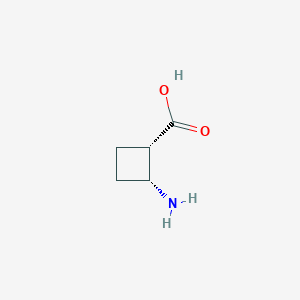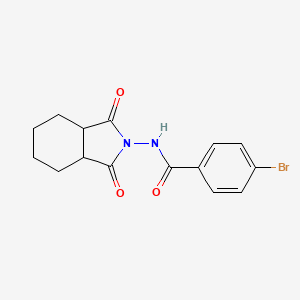
4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide
Vue d'ensemble
Description
The chemical compound “4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide” is a versatile material used in various scientific research1. It offers immense potential for studying molecular interactions and drug discovery due to its unique structural features and diverse applications1.
I’m sorry I couldn’t be of more help. If you have any other questions or need assistance with a different topic, feel free to ask!
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Novel Compounds : Research has led to the synthesis of various N-allyl and N-piperidyl benzamide derivatives, including those with bromo substituents, showcasing their potential as novel non-peptide CCR5 antagonists and highlighting their significant bioactivities (Cheng De-ju, 2014; H. Bi, 2014). These findings are essential for developing new therapeutic agents.
Metal Complexes Formation : Studies on 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives have elucidated their ability to form complexes with metals like Ni(II) and Cu(II), providing insights into their coordination chemistry and potential applications in material science and catalysis (G. Binzet et al., 2009).
Structural and Molecular Studies
Crystal Structure Analysis : The crystal and molecular structure of certain bromo-substituted benzamide derivatives has been determined, offering valuable information on their molecular arrangement, hydrogen bonding, and interaction patterns. These studies contribute to our understanding of the structural prerequisites for biological activity and material properties (A. Saeed et al., 2020).
Molecular Interactions and Properties : Detailed analyses, including Hirshfeld surface analysis and DFT calculations, have been conducted on antipyrine-like derivatives, revealing the significance of intermolecular interactions in determining the solid-state structures and properties of these compounds (A. Saeed et al., 2020). Such insights are crucial for designing materials with desired physical and chemical characteristics.
Applications in Sensing and Imaging
Fluorescent Sensors and Imaging : Certain derivatives, like the one developed for selective detection of Al3+, demonstrate the potential of bromo-substituted benzamides in creating optical chemosensors. These sensors can be applied in environmental monitoring and bioimaging, showcasing the versatility of these compounds in scientific research (Thangaraj Anand et al., 2018).
Propriétés
IUPAC Name |
4-bromo-N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3/c16-10-7-5-9(6-8-10)13(19)17-18-14(20)11-3-1-2-4-12(11)15(18)21/h5-8,11-12H,1-4H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDNIXCMYMBSNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)NC(=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


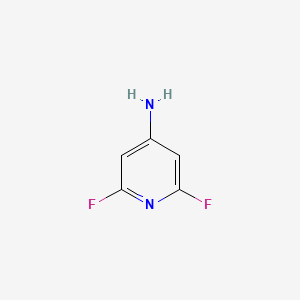
![Isoxazolo[5,4-c]pyridin-3-ol](/img/structure/B1312757.png)
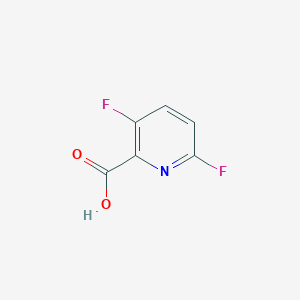
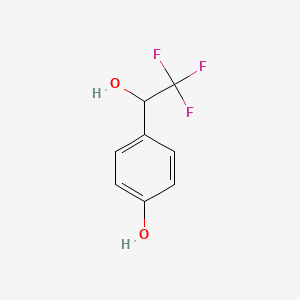
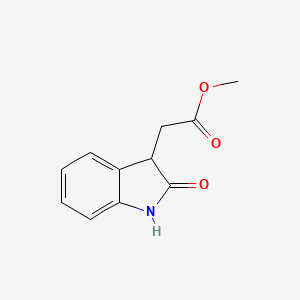
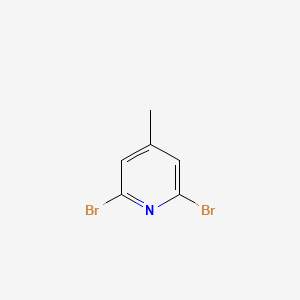
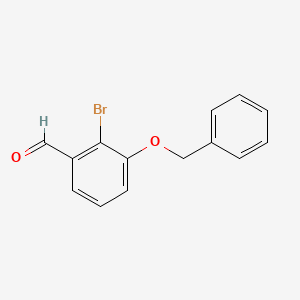
![tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1312774.png)
